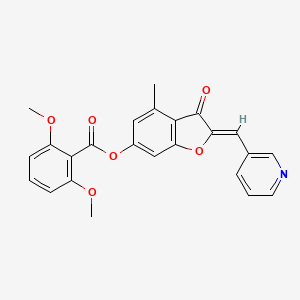![molecular formula C17H21NO3 B2567598 (2,4-diméthoxyphényl)((1R,5S)-3-méthylène-8-azabicyclo[3.2.1]octan-8-yl)méthanone CAS No. 2320856-07-1](/img/structure/B2567598.png)
(2,4-diméthoxyphényl)((1R,5S)-3-méthylène-8-azabicyclo[3.2.1]octan-8-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of tropane alkaloids, which have significant biological activities .
Mécanisme D'action
While the specific mechanism of action for this compound isn’t available, it’s worth noting that similar compounds have been developed to inhibit the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway, which is an important characteristic of autoimmune diseases . JAK1 and tyrosine kinase 2 (TYK2) mediate signal transduction events downstream of multiple cytokine receptors that regulate targeted gene transcription .
Méthodes De Préparation
The synthesis of 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives . This reaction typically occurs under mild conditions and yields the desired bicyclic compound in moderate to high yields. Industrial production methods may involve the use of organocatalysis, which reduces the ecological impact by minimizing waste and the use of hazardous reagents .
Analyse Des Réactions Chimiques
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octane derivatives .
Comparaison Avec Des Composés Similaires
8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane can be compared to other similar compounds such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties The unique combination of the dimethoxybenzoyl and methylidene groups in 8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[32
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-8-12-4-5-13(9-11)18(12)17(19)15-7-6-14(20-2)10-16(15)21-3/h6-7,10,12-13H,1,4-5,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPDLNZHASZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2C3CCC2CC(=C)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
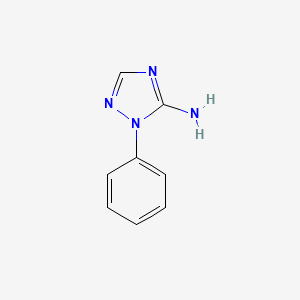
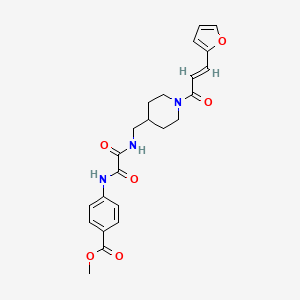
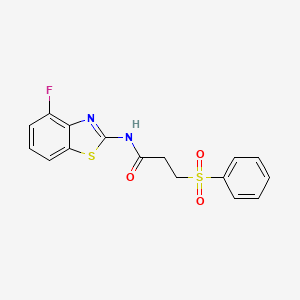
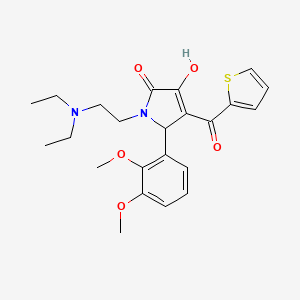
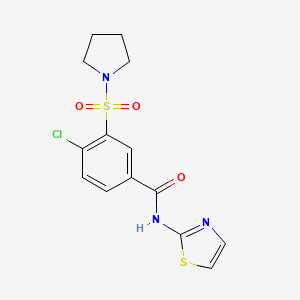
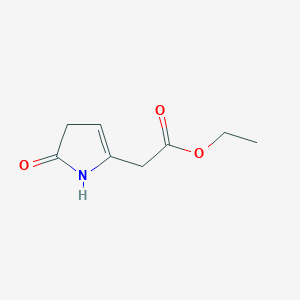
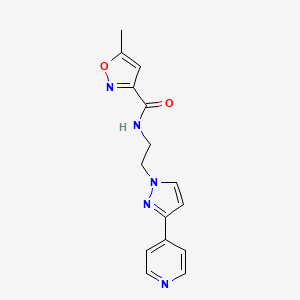
![2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2567527.png)
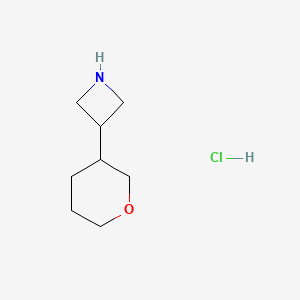
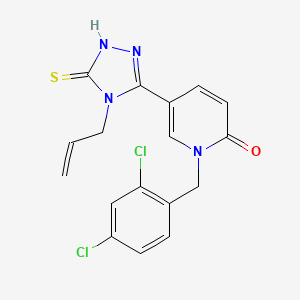

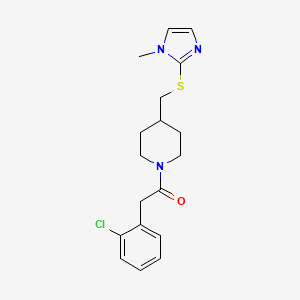
![ethyl 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2567535.png)
